molecular formula C6H9NaO3 B587402 sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate CAS No. 1391052-48-4

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate

Cat. No.: B587402
CAS No.: 1391052-48-4
M. Wt: 155.102
InChI Key: SMDJDLCNOXJGKC-KRBNGQFBSA-M
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Description

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is a stable isotope-labeled compound. It is a sodium salt derivative of 3-Methyl-2-oxovaleric acid, which is a keto acid. This compound is often used in biochemical and medical research as an analytical reagent, particularly for the detection and quantification of 2-keto acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate typically involves the isotopic labeling of 3-Methyl-2-oxovaleric acid with carbon-13. The labeled acid is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require a controlled environment to ensure the purity and stability of the labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the isotopic labeling is precise and the final product is free from contaminants .

Chemical Reactions Analysis

Types of Reactions

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The compound exerts its effects primarily through its interaction with α-keto acid dehydrogenases. It acts as a substrate for these enzymes, allowing researchers to study their specificity and kinetics. Additionally, it can inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to the induction of nerve cell death. This inhibition is useful for studying neurodegenerative diseases and the role of reactive oxygen species in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in tracer studies and metabolic research. This labeling allows for precise tracking and quantification in various biochemical assays, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

sodium;3-methyl-2-oxo(1,2,3-13C3)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDJDLCNOXJGKC-IIDVSRKWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[13CH](C)[13C](=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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